molecular formula C10H14N2O2 B13885515 6-(Oxolan-2-ylmethoxy)pyridin-2-amine

6-(Oxolan-2-ylmethoxy)pyridin-2-amine

Cat. No.: B13885515
M. Wt: 194.23 g/mol
InChI Key: XIWUJEBIXQPPMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Oxolan-2-ylmethoxy)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with an oxolan-2-ylmethoxy group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Oxolan-2-ylmethoxy)pyridin-2-amine typically involves the reaction of 2-aminopyridine with oxolan-2-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure the completion of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Oxolan-2-ylmethoxy)pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxolan-2-ylmethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

6-(Oxolan-2-ylmethoxy)pyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(Oxolan-2-ylmethoxy)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Oxolan-2-ylmethoxy)pyridin-3-amine
  • 2-(Oxolan-2-ylmethoxy)pyridine
  • 6-(Tetrahydrofuran-2-ylmethoxy)pyridine

Uniqueness

6-(Oxolan-2-ylmethoxy)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

6-(oxolan-2-ylmethoxy)pyridin-2-amine

InChI

InChI=1S/C10H14N2O2/c11-9-4-1-5-10(12-9)14-7-8-3-2-6-13-8/h1,4-5,8H,2-3,6-7H2,(H2,11,12)

InChI Key

XIWUJEBIXQPPMM-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)COC2=CC=CC(=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.